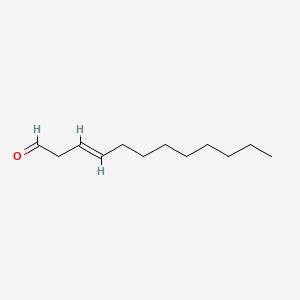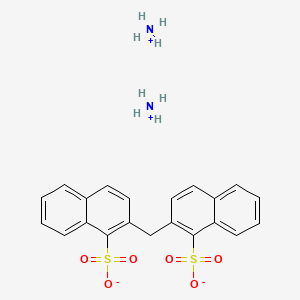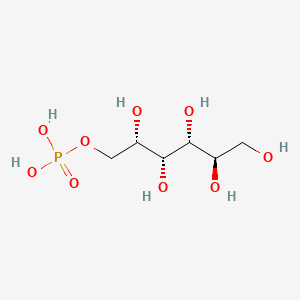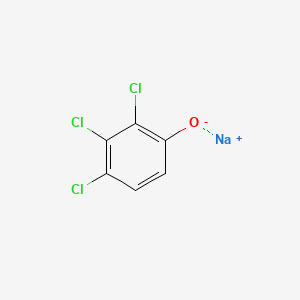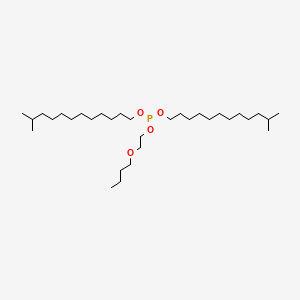
2-Butoxyethyl diisotridecyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl diisotridecyl phosphite is an organophosphite compound with the molecular formula C32H67O4P and a molecular weight of 546.85 g/mol . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl diisotridecyl phosphite typically involves the reaction of 2-butoxyethanol with diisotridecyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl diisotridecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphates and phosphoric acid derivatives.
Hydrolysis: Phosphoric acid and butoxyethanol.
Substitution: Depending on the nucleophile, various substituted phosphites.
Scientific Research Applications
2-Butoxyethyl diisotridecyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.
Biology: Investigated for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Studied for its potential therapeutic applications due to its antioxidant properties.
Mechanism of Action
The primary mechanism of action of 2-Butoxyethyl diisotridecyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides, which are harmful by-products of oxidation processes. This decomposition prevents the formation of free radicals, thereby stabilizing the material and preventing degradation . The compound’s effectiveness as an antioxidant is influenced by its molecular structure and the nature of the substrate it is stabilizing .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-butoxyethyl) phosphate
- Diisotridecyl phosphite
- Triphenyl phosphite
Comparison
2-Butoxyethyl diisotridecyl phosphite is unique due to its specific combination of butoxyethyl and diisotridecyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing a wide range of polymers compared to other phosphites .
Properties
CAS No. |
93980-56-4 |
|---|---|
Molecular Formula |
C32H67O4P |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2-butoxyethyl bis(11-methyldodecyl) phosphite |
InChI |
InChI=1S/C32H67O4P/c1-6-7-26-33-29-30-36-37(34-27-22-18-14-10-8-12-16-20-24-31(2)3)35-28-23-19-15-11-9-13-17-21-25-32(4)5/h31-32H,6-30H2,1-5H3 |
InChI Key |
ZUQJURLNMGWWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


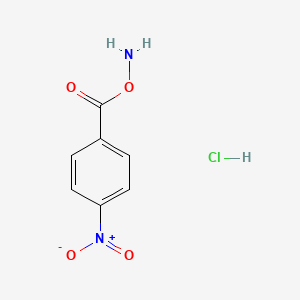
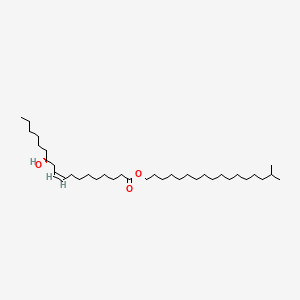



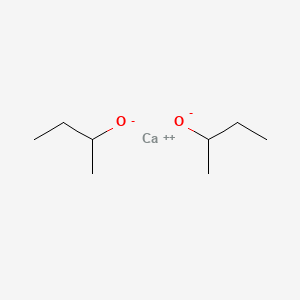

![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
